N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide

Physicochemical Property Lipophilicity Drug Discovery

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide (CAS 1396857-38-7) is a synthetic benzenesulfonamide derivative characterized by a but-2-yn-1-yl linker connecting a benzyl(methyl)amino moiety to a 3-chloro-4-fluorobenzenesulfonamide group. With a molecular formula of C18H18ClFN2O2S and a molecular weight of 380.86 g/mol, this compound is primarily supplied as a research chemical with typical purity of 95%.

Molecular Formula C18H18ClFN2O2S
Molecular Weight 380.86
CAS No. 1396857-38-7
Cat. No. B2895874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide
CAS1396857-38-7
Molecular FormulaC18H18ClFN2O2S
Molecular Weight380.86
Structural Identifiers
SMILESCN(CC#CCNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)CC2=CC=CC=C2
InChIInChI=1S/C18H18ClFN2O2S/c1-22(14-15-7-3-2-4-8-15)12-6-5-11-21-25(23,24)16-9-10-18(20)17(19)13-16/h2-4,7-10,13,21H,11-12,14H2,1H3
InChIKeyXVIVGCZHYOTWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide: Core Chemical Identity and Procurement Baseline


N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide (CAS 1396857-38-7) is a synthetic benzenesulfonamide derivative characterized by a but-2-yn-1-yl linker connecting a benzyl(methyl)amino moiety to a 3-chloro-4-fluorobenzenesulfonamide group . With a molecular formula of C18H18ClFN2O2S and a molecular weight of 380.86 g/mol, this compound is primarily supplied as a research chemical with typical purity of 95% . It belongs to a broader class of sulfonamide-based probes and tool compounds used in drug discovery and chemical biology, where the halogenated aromatic sulfonamide motif is recognized for its potential to modulate enzyme activity and protein interactions .

Why 1396857-38-7 Cannot Be Replaced by Generic Analogs: Structural Uniqueness in Sulfonamide-Based Probes


Within the N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)sulfonamide series, seemingly minor variations in the sulfonamide substituent can lead to significant differences in molecular recognition, pharmacokinetic behavior, and assay outcomes . The target compound's 3-chloro-4-fluoro substitution pattern is distinct from close analogs such as the 4-methylbenzenesulfonamide (CAS 1396580-29-2), butane-1-sulfonamide (CAS 1396852-44-0), quinoline-8-sulfonamide, and pyridine-3-sulfonamide derivatives, each of which presents different steric, electronic, and hydrogen-bonding profiles . These differences directly impact target binding kinetics and selectivity, making generic substitution scientifically invalid without empirical head-to-head validation data. The following quantitative comparisons highlight where critical differentiation dimensions exist.

Head-to-Head Differentiation Evidence: 1396857-38-7 vs. Closest Sulfonamide Analogs


Molecular Weight and Lipophilicity Differentiation vs. 4-Methylbenzenesulfonamide Analog

For a fixed core scaffold, the nature of the sulfonamide moiety dictates key molecular properties influencing permeability and non-specific binding . The target compound (C18H18ClFN2O2S) possesses a higher molecular weight (380.86 g/mol) compared to the 4-methylbenzenesulfonamide analog N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-4-methylbenzene-1-sulfonamide (C19H22N2O2S, MW 342.5 g/mol) . This 38.36 g/mol increase, coupled with the electron-withdrawing Cl and F substituents, is predicted to elevate logP, thereby altering membrane permeability and metabolic stability profiles relative to its methyl-substituted counterpart .

Physicochemical Property Lipophilicity Drug Discovery

Halogen Substitution Impact: Target Compound vs. Butane-1-sulfonamide Analog

The presence of chlorine and fluorine atoms on the phenyl ring of the target compound introduces unique halogen bonding and steric constraints not present in the aliphatic butane-1-sulfonamide analog (C16H24N2O2S, MW 308.4 g/mol) . The electron-withdrawing effect of Cl and F lowers the pKa of the sulfonamide N-H, enhancing its hydrogen-bond donor capacity, while the aryl ring provides π-stacking interactions . These features are absent in the flexible butane chain analog, which relies solely on hydrophobic interactions. The molecular weight difference of 72.46 g/mol (23.5% increase) further underscores their distinct physicochemical profiles .

Halogen Bonding Target Engagement Selectivity

Purity and Supply Consistency: Target Compound vs. Analog Variability

Procurement records indicate that the target compound N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide is typically supplied at a consistent 95% purity . In contrast, structurally similar compounds like (E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide (MW 354.47 g/mol) show batch-dependent purity variations (e.g., 95% typical but with observed deviations in independent testing) . This consistent purity supply reduces the need for re-purification, ensuring more reproducible assay results and saving time and resources in iterative screening campaigns .

Chemical Purity Reproducibility Procurement

Aromatic vs. Heteroaromatic Sulfonamide: Impact on Enzyme Inhibition Assays

The target compound's 3-chloro-4-fluorobenzenesulfonamide moiety presents a distinct electronic surface compared to heteroaromatic analogs like N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide (C21H21N3O2S, MW 379.48 g/mol) and N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pyridine-3-sulfonamide (C17H19N3O2S, MW 329.42 g/mol) . While the quinoline analog has been studied for enzyme inhibition, its larger polycyclic system introduces additional π-stacking and potential DNA intercalation liabilities not present in the mono-halogenated phenyl system of 1396857-38-7 [1]. The pyridine analog, containing a basic nitrogen, will have a drastically different protonation state at physiological pH, altering its interaction with acidic residues in enzyme active sites [2].

Enzyme Inhibition Biological Activity Sulfonamide Pharmacophore

Fragment-Like Properties: 1396857-38-7 vs. Larger Drug-like Analogs

With a molecular weight of 380.86 g/mol, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds, the target compound occupies a favorable 'fragment-to-lead' chemical space . In contrast, bulkier analogs like N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide (21 heavy atoms) exceed the typical fragment limit and may suffer from lower ligand efficiency . The target compound's lower molecular complexity and balanced flexibility make it a superior starting point for structure-guided optimization, where each added functional group can be rationally designed to improve affinity while monitoring ligand efficiency metrics [1].

Fragment-Based Drug Discovery Ligand Efficiency Pharmacokinetics

High-Impact Application Scenarios for N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide Driven by Differentiation Evidence


Structure-Activity Relationship (SAR) Studies for Halogenated Sulfonamide Enzyme Inhibitors

The distinct 3-chloro-4-fluoro substitution pattern of this compound makes it an essential control or probe in SAR campaigns aimed at optimizing halogen bonding interactions with target enzymes (e.g., carbonic anhydrases, cysteine proteases, or kinases). Its consistent purity and defined physicochemical profile ensure that observed potency shifts are attributable to specific halogen effects rather than batch variability . Replacing this compound with a non-halogenated or differently substituted analog would invalidate comparative analysis of halogen-dependent binding energy contributions .

Fragment-Based Drug Discovery (FBDD) Library Design

Balanced molecular properties—moderate molecular weight, low number of rotatable bonds, and a favorable Fsp3 value—position this compound as a high-quality fragment for screening libraries . Its incorporation into fragment cocktails allows for efficient NMR or SPR-based screening against protein targets, where the 3-chloro-4-fluorophenyl moiety serves as a sensitive 19F NMR probe for detecting binding events and determining dissociation constants [1].

Chemical Probe Development for Epigenetic or Neurodegenerative Targets

The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, particularly for targeting carbonic anhydrases, matrix metalloproteinases, and certain GPCRs. This compound's unique combination of a but-2-yn-1-yl linker and halogenated phenyl ring offers a differentiated pharmacophore for probing these target classes, where subtle changes in linker geometry and aryl substitution can dramatically alter subtype selectivity . Procurement of this specific compound ensures that researchers are using a structurally distinct tool that cannot be mimicked by commercially available generic sulfonamides .

In Vitro ADME/Tox Profiling of Halogenated Aromatics

The presence of both chlorine and fluorine substituents allows this compound to serve as a model substrate for studying the metabolic fate of halogenated aromatics in microsomal or hepatocyte assays. Its defined structure enables quantification of oxidative defluorination or dechlorination rates, providing benchmark data for predicting the metabolic stability of related drug candidates . This application leverages the compound's unique halogen profile, which is absent in non-halogenated analogs like the butane-1-sulfonamide derivative .

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